molecular formula C11H15NO3 B11722020 1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine

Cat. No.: B11722020
M. Wt: 209.24 g/mol
InChI Key: VDAYLXIMUVWBIQ-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound that belongs to the class of dioxolanes It features a methoxyphenyl group attached to a dioxolane ring, which is further connected to a methanamine group

Preparation Methods

The synthesis of 1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the dioxolane intermediate.

    Introduction of the Methanamine Group:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The dioxolane ring provides stability and enhances the compound’s ability to penetrate biological membranes. The methanamine group can form hydrogen bonds and ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine can be compared with similar compounds such as:

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

[2-(2-methoxyphenyl)-1,3-dioxolan-2-yl]methanamine

InChI

InChI=1S/C11H15NO3/c1-13-10-5-3-2-4-9(10)11(8-12)14-6-7-15-11/h2-5H,6-8,12H2,1H3

InChI Key

VDAYLXIMUVWBIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(OCCO2)CN

Origin of Product

United States

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